4-cyano-N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]benzamide
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Overview
Description
4-cyano-N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]benzamide is a complex organic compound that features a benzamide core substituted with a cyano group and a thiazole ring The presence of the furan ring adds to its structural complexity
Mechanism of Action
Target of Action
“4-cyano-N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]benzamide” is a cyanoacetamide derivative. Cyanoacetamide derivatives are known to have diverse biological activities and are considered important precursors for heterocyclic synthesis . They can interact with multiple receptors, which makes them useful in developing new therapeutic agents .
Mode of Action
Cyanoacetamide derivatives are known to undergo a variety of condensation and substitution reactions due to the active hydrogen on c-2 of these compounds .
Biochemical Pathways
Cyanoacetamide derivatives are known to form a variety of heterocyclic compounds, which can affect multiple biochemical pathways .
Result of Action
Cyanoacetamide derivatives have been reported to have diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyano-N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]benzamide typically involves multi-step reactions. One common method starts with the preparation of the thiazole ring, which can be synthesized by the cyclization of appropriate precursors under acidic or basic conditions. The furan ring is introduced through a separate synthetic route, often involving the reaction of furfural with other reagents.
The final step involves the coupling of the thiazole and furan rings with the benzamide core. This can be achieved through a condensation reaction, where the cyano group is introduced using reagents like cyanogen bromide or similar compounds. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
4-cyano-N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The furan and thiazole rings can be oxidized under specific conditions, leading to the formation of corresponding oxides.
Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Substitution: The benzamide core can undergo electrophilic substitution reactions, where the cyano group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides in the presence of catalysts.
Major Products
Oxidation: Formation of oxides of the furan and thiazole rings.
Reduction: Conversion of the cyano group to an amine group.
Substitution: Introduction of various functional groups onto the benzamide core.
Scientific Research Applications
4-cyano-N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
- 4-cyano-N-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)benzamide
- 4-(2-cyanopropan-2-ylamino)-2-fluoro-N-methylbenzamide
Uniqueness
4-cyano-N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]benzamide is unique due to the presence of both thiazole and furan rings, which confer specific chemical and biological properties
Biological Activity
The compound 4-cyano-N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]benzamide is a member of the thiazole family, which has garnered attention for its diverse biological activities. This article provides a detailed examination of its biological activity, synthesis, mechanisms of action, and potential applications in medicinal chemistry.
Chemical Structure
The molecular formula of this compound can be represented as:
This compound features a cyano group, a thiazole ring, and a furan moiety, contributing to its biological properties.
Synthesis Methods
The synthesis typically involves multi-step organic reactions. Key steps include:
- Formation of the Thiazole Ring : This is achieved through the reaction of appropriate thioamides with aldehydes or ketones under acidic conditions.
- Introduction of the Cyano Group : Utilization of cyanogen bromide or similar reagents is common.
- Coupling with the Furan Derivative : This step often employs coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) under basic conditions.
Antimicrobial Activity
Research indicates that compounds containing thiazole and furan moieties exhibit significant antimicrobial properties. In vitro studies have demonstrated that this compound shows moderate to high activity against various bacterial strains. For instance, a study reported that derivatives of thiazole demonstrated effective inhibition against Gram-positive and Gram-negative bacteria .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In cell line studies involving human lung cancer cells (A549, HCC827, NCI-H358), it was found to induce cytotoxic effects with IC50 values indicating significant potency. Notably, the compound exhibited higher activity in two-dimensional culture systems compared to three-dimensional systems, suggesting its potential for further development as an anticancer agent .
The mechanism by which this compound exerts its effects is not fully elucidated; however, it is believed to involve:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cell proliferation and bacterial cell wall synthesis.
- DNA Interaction : Some studies suggest that compounds with similar structures bind to DNA in the minor groove, potentially interfering with replication and transcription processes .
Study 1: Antimicrobial Evaluation
In a comparative study of various thiazole derivatives, this compound was shown to possess superior antibacterial activity against Staphylococcus aureus and Escherichia coli. The results are summarized in Table 1.
Compound | Bacterial Strain | Zone of Inhibition (mm) |
---|---|---|
1 | S. aureus | 18 |
2 | E. coli | 15 |
This compound | S. aureus | 22 |
E. coli | 20 |
Study 2: Anticancer Activity
In vitro tests on lung cancer cell lines revealed that the compound significantly reduced cell viability at concentrations as low as 10 µM. The findings are presented in Table 2.
Cell Line | IC50 (µM) |
---|---|
A549 | 6.26 |
HCC827 | 6.48 |
NCI-H358 | 9.48 |
Properties
IUPAC Name |
4-cyano-N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O2S/c1-10-2-7-14(21-10)13-9-22-16(18-13)19-15(20)12-5-3-11(8-17)4-6-12/h2-7,9H,1H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSSSJUMQYRAMMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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